molecular formula C8H14O B009835 Oct-7-enal CAS No. 21573-31-9

Oct-7-enal

Cat. No.: B009835
CAS No.: 21573-31-9
M. Wt: 126.2 g/mol
InChI Key: LIINGNMKNRSOGW-UHFFFAOYSA-N
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Description

Oct-7-enal, also known as 7-octenal, is a naturally occurring unsaturated aldehyde with the molecular formula C₈H₁₄O. It is a colorless liquid with a distinctive spicy, smoky, and citrus-like odor. This compound is found in the volatile oils of certain plants, such as the Japanese thistle (Cirsium dipsacolepis) . This compound is used primarily in the fragrance and flavor industries due to its unique aromatic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Oct-7-enal can be synthesized through various methods. One common synthetic route involves the oxidation of oct-7-enol. Another method includes the hydroformylation of 1-octene using a rhodium catalyst, which produces this compound as an intermediate .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-octene. This process involves the reaction of 1-octene with carbon monoxide and hydrogen in the presence of a rhodium catalyst and a phosphine ligand, such as Xantphos. The reaction conditions typically include temperatures of 80-120°C and pressures of 10-30 bar .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Octanoic acid.

    Reduction: Oct-7-enol.

    Hydroformylation: 1,9-Nonanedial.

Scientific Research Applications

Oct-7-enal has several applications in scientific research:

Comparison with Similar Compounds

    Hex-5-enal: Another unsaturated aldehyde with a shorter carbon chain.

    Non-8-enal: A similar compound with a longer carbon chain.

    Dec-9-enal: An unsaturated aldehyde with an even longer carbon chain.

Uniqueness of Oct-7-enal: this compound is unique due to its specific carbon chain length and the position of the double bond, which confer distinct olfactory properties. Its reactivity and applications in various fields also distinguish it from other similar compounds .

Properties

IUPAC Name

oct-7-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2,8H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIINGNMKNRSOGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175923
Record name Oct-7-enal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21573-31-9
Record name 7-Octenal
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Octenal
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Record name Oct-7-enal
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Record name Oct-7-enal
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Record name 7-OCTENAL
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Synthesis routes and methods I

Procedure details

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O=S(=O)([O-])c1ccccc1I
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Synthesis routes and methods II

Procedure details

6.1 mg (0.02 mmol) of sodium 2-iodobenzenesulfonate prepared by Preparation Example 4, 0.37 g (0.6 mmol) of powdered Oxone (registered trademark), 0.5 g (3.5 mmol) of anhydrous sodium sulfate and 156 mg (1 mmol) of octa-7-en-1-ol were added to 5 ml of nitromethane, and the mixture was heated at 70° C. while being stirred under a nitrogen for two hours. The later treatment was carried out in the same way as in Example 1, and then octa-7-enal was obtained. The yield of the obtained octa-7-enal was determined and the result is shown in Table 2. (Yield 92%)
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6.1 mg
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0.37 g
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0.5 g
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156 mg
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5 mL
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Yield
92%

Synthesis routes and methods III

Procedure details

A 100 ml autoclave with a magnetic stirrer was charged with 0.5 g of a Raney nickel catalyst (nickel content 53 weight %), 4 g of 7-octen-1-al, 20 g of ethanol, 4 g of water and 12 g of ammonia. Hydrogen was introduced into the autoclave at room temperature to 30 atmospheres. While maintaining the inside temperature at 35° C., the reaction was carried out with stirring. Approximately the theoretical amount of hydrogen was absorbed in 7 hours, when the reaction was stopped. The unreacted hydrogen and ammonia were released, and the liquid reaction mixture was analyzed by gas chromatography. It was revealed that the yield of 7-octenamine was 3.0 g (76% based on the charged 7-octen-1-al). As a byproduct, 0.4 g of the condensation product (Schiff base) of 7-octenamine with 7-octen-1-al was found and, when treated with diluted hydrochloric acid, yielded 7-octenamine hydrochloride and 7-octen-1-al; the 7 -octen-1-al forming the organic layer was separated and the aqueous layer was made basic with sodium hydroxide to give 0.2 g of 7-octenamine.
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12 g
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20 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary sources of 7-Octenal, and how is it synthesized?

A: 7-Octenal is naturally produced by certain plants and insects. For instance, it was identified as a volatile compound emitted by the Japanese thistle Cirsium dipsacolepis []. Synthetically, it can be produced through various methods. One approach involves a five-step synthesis starting from pentane-1,5-diol, offering a convenient route to obtain this compound [].

Q2: Can 7-Octenal be used to synthesize other valuable compounds?

A: Yes, 7-octenal serves as a valuable precursor in organic synthesis. For example, it can be utilized to create symmetrical alpha-omega-bifunctional hydrocarbon compounds. This process involves a catalytic homometathesis of 7-octenal, resulting in an alpha-omegadialdehyde, which can be further modified through oxidation or aminoreduction reactions [].

Q3: Are there any catalytic applications of 7-Octenal in chemical reactions?

A3: While 7-Octenal itself might not be a catalyst in typical reactions, its unique structure makes it a desirable starting material for synthesizing various compounds, some of which could potentially have catalytic properties. Further research might reveal specific catalytic applications of 7-Octenal derivatives.

Q4: How does the structure of 7-Octenal relate to its reactivity?

A: The structure of 7-Octenal, featuring a terminal alkene group and an aldehyde function, dictates its reactivity. The presence of both functionalities in the same molecule allows for interesting chemical transformations. For instance, it can participate in 1,3-dipolar cycloadditions with aromatic azoxy compounds like 4,4′-dicyanoazoxybenzene, leading to the formation of cyclooctapyrazole derivatives [].

Q5: Are there any known applications of 7-Octenal in material science?

A: Research indicates that 7-Octenal can be incorporated into the formulation of environment-friendly cable sheath materials. Its inclusion, along with other components like polyethylene terephthalate, polystyrene, and polyvinyl alcohol, contributes to the desired properties of the material [].

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